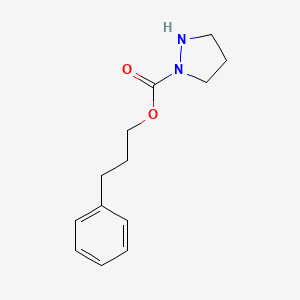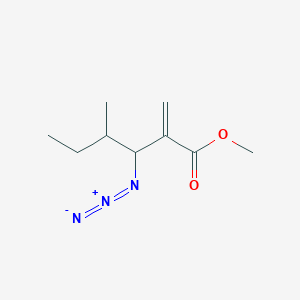
4-Chloro-3-(phenylethynyl)-N-(pyridin-3-yl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Chloro-3-(phenylethynyl)-N-(pyridin-3-yl)benzamide is an organic compound that features a benzamide core substituted with a chloro group, a phenylethynyl group, and a pyridinyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-3-(phenylethynyl)-N-(pyridin-3-yl)benzamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Phenylethynyl Intermediate: This step involves the coupling of phenylacetylene with a suitable halide under palladium-catalyzed conditions to form the phenylethynyl intermediate.
Chlorination: The intermediate is then chlorinated using a chlorinating agent such as thionyl chloride or phosphorus pentachloride.
Amidation: The final step involves the reaction of the chlorinated intermediate with 3-aminopyridine to form the desired benzamide compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
化学反应分析
Types of Reactions
4-Chloro-3-(phenylethynyl)-N-(pyridin-3-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chloro group can be substituted with other nucleophiles under suitable conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of corresponding amines or alcohols.
Substitution: Formation of substituted benzamides.
科学研究应用
4-Chloro-3-(phenylethynyl)-N-(pyridin-3-yl)benzamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a kinase inhibitor, particularly in cancer research.
Materials Science: The compound is studied for its electronic properties and potential use in organic electronics.
Biological Studies: It is used in studies to understand its interaction with various biological targets.
作用机制
The mechanism of action of 4-Chloro-3-(phenylethynyl)-N-(pyridin-3-yl)benzamide involves its interaction with specific molecular targets, such as kinases. The compound binds to the active site of the kinase, inhibiting its activity and thereby affecting downstream signaling pathways involved in cell proliferation and survival.
相似化合物的比较
Similar Compounds
4-Chloro-3-(5-(pyridin-3-yl)-1,2,4-oxadiazole-3-yl)benzamide: This compound is also a kinase inhibitor but features an oxadiazole ring instead of the phenylethynyl group.
4-Chloro-3-(phenylethynyl)-N-(pyridin-2-yl)benzamide: Similar structure but with the pyridinyl group at a different position.
Uniqueness
4-Chloro-3-(phenylethynyl)-N-(pyridin-3-yl)benzamide is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties, making it a valuable compound for targeted research applications.
属性
CAS 编号 |
877609-21-7 |
|---|---|
分子式 |
C20H13ClN2O |
分子量 |
332.8 g/mol |
IUPAC 名称 |
4-chloro-3-(2-phenylethynyl)-N-pyridin-3-ylbenzamide |
InChI |
InChI=1S/C20H13ClN2O/c21-19-11-10-17(20(24)23-18-7-4-12-22-14-18)13-16(19)9-8-15-5-2-1-3-6-15/h1-7,10-14H,(H,23,24) |
InChI 键 |
PNPDYWYNXXNDGE-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)C#CC2=C(C=CC(=C2)C(=O)NC3=CN=CC=C3)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Benzaldehyde, 2,5-dimethoxy-4-[[[4-(trifluoromethyl)phenyl]methyl]thio]-](/img/structure/B12607926.png)
![2,2'-(Propane-2,2-diyl)bis{5-[2-(4-iodophenyl)ethenyl]thiophene}](/img/structure/B12607931.png)

![Spiro[1-azabicyclo[2.2.1]heptane-7,3-pyrrolidin]-2-one (9CI)](/img/structure/B12607936.png)
![6-(4-Methylphenyl)-2H-naphtho[2,3-D][1,3]dioxole](/img/structure/B12607959.png)


![Acetamide, N-[(3-bromophenyl)(4-methyl-1-piperazinyl)methyl]-](/img/structure/B12607976.png)
![1,1'-(Thiene-2,5-diyl)bis[(4-fluorophenyl)ethane-1,2-dione]](/img/structure/B12607978.png)

![Trimethyl[(2,2,3,3,3-pentafluoropropanoyl)oxy]stannane](/img/structure/B12607986.png)
![1H-Pyrrolo[2,3-b]pyridine, 5-bromo-3-(6-chloro-3-pyridinyl)-](/img/structure/B12607993.png)
![3,8a-Dihydro-[1,2,4]triazolo[4,3-b]pyridazin-6-ylhydrazine](/img/structure/B12608000.png)
